Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate
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Overview
Description
Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The cyclopropylcarbonyl group can be introduced through a subsequent acylation reaction. The ester group is usually formed by esterification of the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reaction . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylcarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the ester group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropylcarbonyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the substituents on the isoxazole ring .
Comparison with Similar Compounds
Ethyl 3-isoxazolecarboxylate: Lacks the cyclopropylcarbonyl group, which may result in different biological activities.
Cyclopropylcarbonyl isoxazole: Similar structure but without the ester group, affecting its reactivity and applications.
Isoxazole derivatives with different substituents: Variations in substituents can lead to significant differences in chemical and biological properties.
Uniqueness: Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate is unique due to the presence of both the cyclopropylcarbonyl and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
ethyl 4-(cyclopropanecarbonyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-14-10(13)8-7(5-15-11-8)9(12)6-3-4-6/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIFCSUZZBKEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217111 |
Source
|
Record name | Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401217111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-95-5 |
Source
|
Record name | Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401217111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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